molecular formula C24H30N4O2 B2936587 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide CAS No. 922012-90-6

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide

Cat. No. B2936587
CAS RN: 922012-90-6
M. Wt: 406.53
InChI Key: GZUJBGJPXAEVKT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline has a molecular formula of C10H13N . The specific compound you mentioned would have additional groups attached to this base structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 1,2,3,4-tetrahydroquinoline has a molecular weight of 147.2169 .

Scientific Research Applications

  • Synthesis of Analogous Compounds : The compound is structurally related to a variety of synthesized compounds with potential biological activities. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been synthesized for their antiaggregating properties and other biological activities (Ranise et al., 1991).

  • Potential Anticancer Applications : Structurally similar iridium(III) complexes containing 2-phenylpyridine and 1-phenylisoquinoline units have shown promising results as potent anticancer agents, highlighting the potential for compounds with similar structures in cancer treatment (Carrasco et al., 2020).

  • Chemical Synthesis and Luminescence Sensitization : Compounds structurally related to the specified compound have been used in chemical synthesis and luminescence sensitization. For example, polydentate ligands incorporating 8-hydroxyquinolinate subunits have been synthesized for sensitizing the NIR luminescence of lanthanide ions (Comby et al., 2006).

  • Potential as Sigma Receptor Ligands : Similar compounds have been evaluated for their affinity to sigma receptors, which could have implications in neurological and pharmacological research (de Costa et al., 1992).

  • Neurochemical Research : Compounds like 1,2,3,4-tetrahydroisoquinoline have been identified in human brains and are being studied for their potential role in neurodegenerative diseases such as Parkinson's disease (Niwa et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Tetrahydroquinoline derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Tetrahydroquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . The future research directions would likely involve further exploration of these biological activities and the development of new synthetic strategies.

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-6-15-28)17-25-23(29)24(30)26-20-9-3-2-4-10-20/h2-4,9-12,16,22H,5-8,13-15,17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUJBGJPXAEVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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